Morphiceptin
CAS No.: 74135-04-9
Cat. No.: VC0536049
Molecular Formula: C28H35N5O5
Molecular Weight: 521.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74135-04-9 |
---|---|
Molecular Formula | C28H35N5O5 |
Molecular Weight | 521.6 g/mol |
IUPAC Name | (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21-,22-,23-,24-/m0/s1 |
Standard InChI Key | LSQXZIUREIDSHZ-ZJZGAYNASA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N |
SMILES | C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N |
Canonical SMILES | C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Morphiceptin’s molecular formula (C₂₈H₃₅N₅O₅) confers a calculated molecular weight of 521.6 g/mol . The primary structure features an N-terminal tyrosine essential for receptor interaction, followed by two proline residues that impose conformational constraints, and a phenylalanine residue contributing hydrophobic interactions (Figure 1).
Structural Determinants of Activity
-
Tyrosine1: The phenolic hydroxyl group forms hydrogen bonds with Ser329 in MOR, while the protonated α-amino group interacts electrostatically with Asp147 .
-
Proline2: Cyclic structure restricts peptide backbone flexibility, optimizing spatial orientation of subsequent residues.
-
Phenylalanine3: Aromatic side chain engages in π-stacking with Trp318 and π-cation interactions with Lys303 in MOR .
-
Proline4-Amide: C-terminal amidation enhances metabolic stability and receptor affinity compared to free carboxylate forms .
Pharmacological Profile
Receptor Binding Dynamics
Competitive displacement assays using [³H]fentanyl and [³H]naloxone revealed biphasic binding kinetics in rat brain membranes (Hill coefficients 0.78 and 0.60, respectively) . Hofstee analysis identified two binding populations:
-
High-Affinity Site (30-35%): Kd = 1.8 nM
-
Low-Affinity Site: Kd = 54 nM
This biphasic behavior suggests morphiceptin distinguishes MOR subtypes or induces distinct receptor conformations .
Functional Activity Across Assays
In vitro characterization demonstrates tissue-dependent potency variations:
Assay System | ED₅₀ (nM) | Relative Potency vs Morphiceptin |
---|---|---|
Guinea Pig Ileum (GPI) | 220 ± 34 | 1.0x |
Mouse Vas Deferens (MVD) | 480 ± 62 | 0.46x |
Naloxone antagonism studies confirmed MOR mediation (pA₂ = 8.71 in MVD) .
Central Nervous System Effects
Intracerebroventricular administration in rodents produces:
-
Analgesia: ED₅₀ = 12 nmol (tail-flick test) lasting 45-60 minutes
-
Bradycardia: Transient 35% heart rate reduction at 10 μg/kg IV
-
Respiratory Depression: 22% decrease in minute volume at analgesic doses
Structure-Activity Relationship (SAR) Optimization
Position 4 Modifications
Substituting L-Pro4 with conformationally constrained analogs significantly enhances potency:
Analog | MOR IC₅₀ (nM) | GPI ED₅₀ (nM) | MVD ED₅₀ (nM) |
---|---|---|---|
Morphiceptin | 150 ± 21 | 220 ± 34 | 480 ± 62 |
Tyr-Pro-Phe-D-Pro⁴ | 10.2 ± 1.8 | 55 ± 9 | 24 ± 5 |
Tyr-Pro-NMePhe-D-Pro⁴ | 8.5 ± 1.2 | 48 ± 7 | 19 ± 4 |
PLO17 (Tyr-Pro-NMePhe-D-Pro-NH₂) emerged as the most potent analog, demonstrating 17.6x greater MOR affinity than the parent compound .
Alicyclic β-Amino Acid Incorporation
Replacement of Pro2 with (1S,2R,3S,4S,5R)-2-amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid yielded a peptidomimetic with:
-
89% MOR binding retention vs morphiceptin
-
Enhanced metabolic stability (t₁/₂ = 127 min vs 41 min in serum)
Molecular docking revealed additional hydrogen bonding via hydroxyl groups to Glu229 and Asn230 .
Therapeutic Innovations
Multifunctional Opioid/Cannabinoid Ligands
The chimeric peptide MP-13 (morphiceptin-pepcan-9) demonstrates synergistic pharmacology:
Parameter | Morphiceptin | MP-13 |
---|---|---|
Analgesic ED₅₀ | 12 nmol | 3.8 nmol |
Respiratory Effect | -22% | -9% |
Motor Impairment | Significant | None |
MP-13’s design fuses YPFP-NH₂ with PVNFKLLSH, enabling concurrent MOR and CB1 receptor activation .
Targeted Delivery Systems
Recent advances include:
-
Lipid-Core Nanocapsules: Increase plasma half-life to 8.7 hours vs 26 minutes free peptide
-
Blood-Brain Barrier Penetration: 12.3% ID/g brain uptake using glucose-coated nanoparticles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume